N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of sulfonamide, methoxyphenyl, and oxolane carboxamide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methoxyaniline to form the sulfonamide intermediate.
Oxolane Ring Formation: The next step involves the cyclization of the intermediate with ethyl oxalyl chloride in the presence of a base, such as triethylamine, to form the oxolane ring.
Final Coupling: The final step is the coupling of the oxolane intermediate with 5-ethyloxolane-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity by mimicking the natural substrate. The methoxyphenyl and oxolane groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide
- N-{3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl}-2-(2-cyanophenoxy)acetamide
Uniqueness
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxolane ring and ethyl carboxamide moiety differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-3-14-9-11-18(28-14)20(24)22-13-8-10-17(27-2)19(12-13)29(25,26)23-16-7-5-4-6-15(16)21/h4-8,10,12,14,18,23H,3,9,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPWATYZVSOMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C(=O)NC2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.